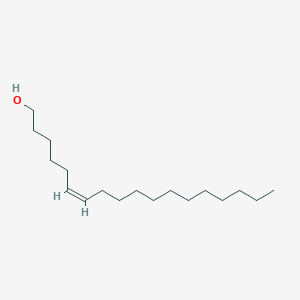
Petroselinyl alcohol
Overview
Description
Petroselinyl alcohol: cis-6-Octadecen-1-ol , is an organic compound classified under the group of unsaturated fatty alcohols. It is characterized by its unique structural element, the petroselinic acid derivative, which is an omega-12 monounsaturated fatty acid commonly found in the seeds of certain plants .
Mechanism of Action
- Petroselinyl alcohol is of considerable interest due to its distinct chemical properties stemming from the presence of a double bond in its long carbon chain .
- This compound likely acts on neurotransmitter systems, including:
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Petroselinyl alcohol can be synthesized through the hydrogenation of petroselinic acid, which is derived from the seeds of plants like parsley and coriander. The hydrogenation process involves the use of a catalyst, typically palladium on carbon, under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is produced through the extraction and subsequent hydrogenation of petroselinic acid from plant seeds. The process involves solvent extraction, followed by purification and hydrogenation steps to yield the desired alcohol .
Chemical Reactions Analysis
Types of Reactions: Petroselinyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form petroselinic acid or other related compounds.
Reduction: It can be reduced to form saturated fatty alcohols.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Petroselinic acid.
Reduction: Saturated fatty alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Petroselinyl alcohol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Studied for its unique chemical properties due to the presence of a double bond in its long carbon chain .
Biology:
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects .
Industry:
Comparison with Similar Compounds
Oleyl alcohol: Another unsaturated fatty alcohol with a similar structure but differing in the position of the double bond.
Stearyl alcohol: A saturated fatty alcohol with no double bonds.
Linoleyl alcohol: An unsaturated fatty alcohol with two double bonds.
Uniqueness: Petroselinyl alcohol is unique due to its specific double bond position (cis-6) and its derivation from petroselinic acid. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
(Z)-octadec-6-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h12-13,19H,2-11,14-18H2,1H3/b13-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPWKOCQOFBNML-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314830 | |
| Record name | (6Z)-6-Octadecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2774-87-0 | |
| Record name | (6Z)-6-Octadecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2774-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6Z)-6-Octadecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



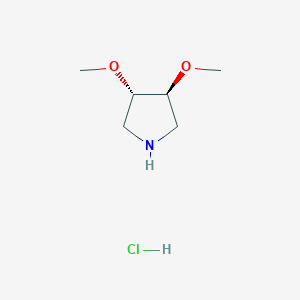
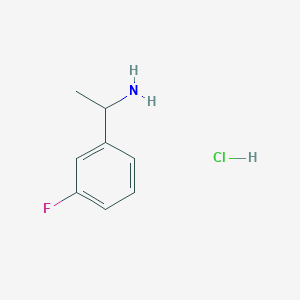
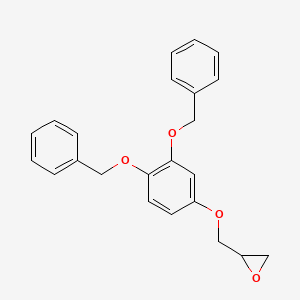
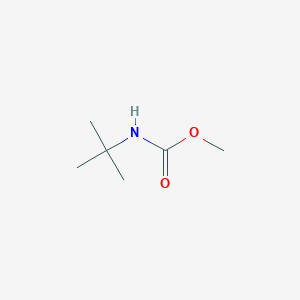

![Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-](/img/structure/B3121001.png)

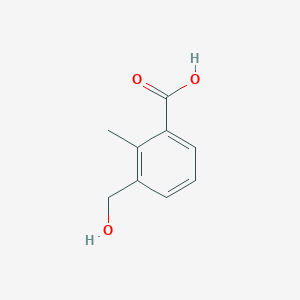
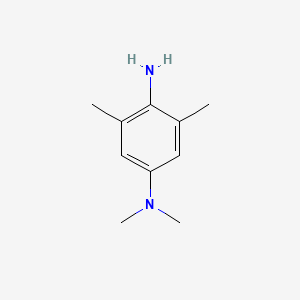

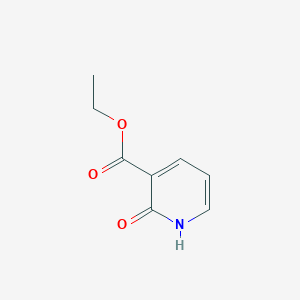
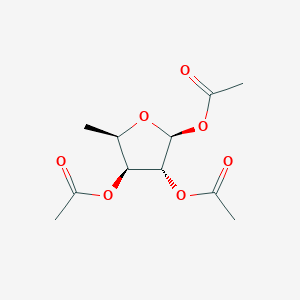
![5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one](/img/structure/B3121058.png)
